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Executive Summary
-Agatoxin TK (

-Aga TK) is a 48-amino acid peptide toxin isolated from the venom of the funnel-web spider
Agelenopsis aperta.[1] While often used interchangeably with its homolog

-Agatoxin IVA,

-Aga TK exhibits distinct structural and kinetic properties that define its utility in isolating P/Q-
type voltage-gated calcium channels (CaVv2.1).

This guide dissects the specificity of
-Aga TK against key alternatives (
-Aga IVA,

-Conotoxin MVIIC, and
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-Conotoxin GVIA), provides critical insights into the "D-Serine" synthetic pitfall, and details a
self-validating electrophysiological protocol for confirming P-type current isolation.

Mechanistic Profile: Gating Modification vs. Pore
Block

Unlike pore-blocking toxins (e.g., TTX) that physically occlude the ion conducting pathway,

-Aga TK functions as a gating modifier.[2]

e Mechanism: The toxin binds to the extracellular S3-S4 linker of the Domain IV voltage
sensor. It stabilizes the channel in a "reluctant” closed state, effectively shifting the voltage
dependence of activation to hyper-depolarized potentials.

» Voltage-Dependent Reversal: Because the toxin binds to the voltage sensor rather than the
pore, strong depolarization can physically force the channel open, temporarily dislodging or
overcoming the toxin's effect. This unique property allows researchers to distinguish

-Aga TK block from non-specific current run-down.

Diagram: Gating Modifier Mechanism

The following diagram illustrates the kinetic shift induced by

-Aga TK and the "Relief of Block™ phenomenon.
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Caption:

-Aga TK stabilizes the closed state (Red). Strong depolarization (Yellow) overcomes this
stabilization, a signature of gating modifiers.

Critical Expertise: The Synthetic "Isoform Trap"

Warning: Commercial synthesis of

-Aga TK presents a major reproducibility risk that is often overlooked.

Native

-Aga TK contains a D-Serine residue at position 46.[1][3] Standard solid-phase peptide
synthesis often defaults to L-Serine at this position unless specified.

» Native (D-Ser46):
~1-10 nM (P-type).
e Synthetic (L-Ser46):
~800 nM (P-type).
Actionable Insight: When sourcing

-Aga TK, you must verify the stereochemistry of Ser46. Using the L-Ser isoform will lead to
false negatives or the requirement of massive concentrations that compromise specificity.

Comparative Analysis: -Aga TK vs. Alternatives
The following table contrasts

-Aga TK with its primary competitors. Note that while

-Aga IVA is the closest homolog,

-Conotoxin MVIIC is the most common "broad-spectrum” alternative.

Table 1: Specificity and Kinetic Profile
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-Conotoxin -Conotoxin
Feature -Agatoxin TK -Agatoxin IVA
MVIIC GVIA
. Cav2.1l (P/Q- Cav2.1l (P/Q- Cav2.1 &
Primary Target CaV2.2 (N-type)
type) type) Cav2.2
o High (P-type > High (P-type > Low (Mixed N & Very High (N-
Specificity
Q-type) Q-type) PIQ) type only)
P-type ~1-10 nM ~2nM ~100-200 nM No Effect
Q-type ~100 nM ~100-200 nM ~100-200 nM No Effect
Mechanism Gating Modifier Gating Modifier Pore Blocker Pore Blocker
Reversible ]
o Quasi- Slowly )
Reversibility (Voltage- ] ] ) Irreversible
irreversible Reversible
dependent)
Precise P-type Broad HVA )
. . Subtraction
isolation; Standard P-type block; )
Use Case ] ) o ] (Negative
Studying gating definition "Resistant”
Control)

kinetics

current analysis

Key Differentiator:

e vs. Aga IVA: Aga TK and IVA are functionally similar, but TK is often preferred in specific

synaptic release assays due to slightly different tissue penetration profiles.

e vs. MVIIC: MVIIC is "dirty" for P-type research. It blocks N-type channels effectively. If you

use MVIIC, you must pre-block with GVIA to claim P/Q specificity.

Experimental Protocol: Validated P-Type Isolation

Obijective: Isolate CaV2.1 currents in whole-cell patch clamp using the "Subtraction and

Reversal" method.

Reagents
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» External Solution: Tyrode’s with TTX (1

M) to block Na+, TEA-CI (20 mM) to block K+.

e Toxin A:

-Conotoxin GVIA (1
M) — To silence N-type.[4]

e Toxin B:

-Agatoxin TK (200 nM) — To target P/Q-type.

Workflow

» Baseline Recording:
o Hold at -80 mV.
o Step to-10 mV (100 ms).

o Record Total

e N-Type Removal (The Subtraction Step):
o Perfuse

-Conotoxin GVIA (1
M) for 2-5 mins.

o Wait for steady state (current amplitude stabilizes).
o Result: Remaining current is P/Q + R + L.
o P/Q-Type Blockade:

o Perfuse
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-Agatoxin TK (200 nM).

o Monitor current reduction.

o Note: P-type blocks rapidly; Q-type requires the higher concentration (100-200 nM) and
longer perfusion.

e The "Pulse" Validation (Crucial Step):
o To prove the block is due to Aga TK (gating modification) and not run-down:

o Apply a strong depolarizing pre-pulse (+80 mV for 10 ms) immediately before the test
pulse.

o Observation: You should see a transient increase in current (facilitation) as the toxin is
knocked off the sensor.

o If no facilitation occurs: The block was likely run-down or non-specific.

Diagram: Isolation Logic
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Caption: Logical flow for pharmacologically isolating P/Q currents and validating specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
Suits your experiment?
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